Total synthesis of (−)-exiguolide via an organosilane-based strategy†
Chemical Communications Pub Date: 2015-04-10 DOI: 10.1039/C5CC02448J
Abstract
An organosilane-based strategy has been used to accomplish the convergent total synthesis of (−)-exiguolide. The key steps involve: (1) geminal bis(silyl) Prins cyclization to construct the A ring; (2) silicon-protected RCM reaction to construct the 20-membered macrocycle; and (3) Hiyama–Denmark cross-coupling of vinylsilane with vinyliodide to install the triene side chain.

Recommended Literature
- [1] Chemical double-mutant cycles: dissecting non-covalent interactions
- [2] Improved NOE fitting for flexible molecules based on molecular mechanics data – a case study with S-adenosylmethionine†
- [3] Citrate-based fluorescent materials for low-cost chloride sensing in the diagnosis of cystic fibrosis†
- [4] Inside back cover
- [5] Correction: One-step synthesis of composite material MWCNT@BiVO4 and its photocatalytic activity
- [6] Host–guest assembly of adamantyl tethered squaraine in β-cyclodextrin for monitoring pH in living cells†
- [7] Reduction of some Pt(iv) complexes with biologically important sulfur-donor ligands†
- [8] Li3MxV2−x(PO4)3/C (M=Fe, Co) composite cathodes with extended solubility limit and improved electrochemical behavior
- [9] Chloride capping of CdTiO3 for higher crystallinity and enhanced photocatalytic activity†
- [10] Photoconductive PbSe thin films for infrared imaging†